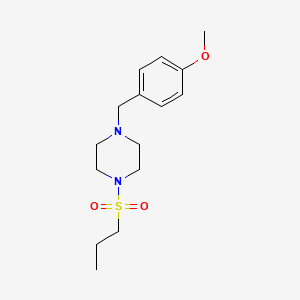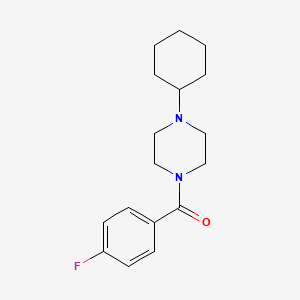![molecular formula C18H20BrN3O2 B10880530 1-[(3-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B10880530.png)
1-[(3-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromobenzyl)-4-(2-nitrobenzyl)piperazine is an organic compound that features a piperazine ring substituted with a 3-bromobenzyl group and a 2-nitrobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromobenzyl)-4-(2-nitrobenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromobenzyl chloride and 2-nitrobenzyl chloride.
Nucleophilic Substitution: The piperazine ring undergoes nucleophilic substitution reactions with 3-bromobenzyl chloride and 2-nitrobenzyl chloride in the presence of a base such as sodium carbonate or potassium carbonate.
Reaction Conditions: The reactions are typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures (50-80°C) to facilitate the substitution process.
Industrial Production Methods
Industrial production of 1-(3-bromobenzyl)-4-(2-nitrobenzyl)piperazine follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-bromobenzyl)-4-(2-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrogenation: The nitro group can be hydrogenated to form an amine group using hydrogen gas and a metal catalyst.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C) for reduction reactions.
Nucleophiles: Amines, thiols, or other nucleophiles for substitution reactions.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products Formed
Reduction: Reduction of the nitro group forms 1-(3-bromobenzyl)-4-(2-aminobenzyl)piperazine.
Substitution: Substitution of the bromine atom can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-bromobenzyl)-4-(2-nitrobenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biological studies to investigate receptor-ligand interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 1-(3-bromobenzyl)-4-(2-nitrobenzyl)piperazine involves:
Molecular Targets: The compound may interact with specific receptors or enzymes in biological systems, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction and neurotransmitter release, depending on its structural features and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-chlorobenzyl)-4-(2-nitrobenzyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(3-bromobenzyl)-4-(2-aminobenzyl)piperazine: Similar structure but with an amine group instead of a nitro group.
Uniqueness
1-(3-bromobenzyl)-4-(2-nitrobenzyl)piperazine is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C18H20BrN3O2 |
|---|---|
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
1-[(3-bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20BrN3O2/c19-17-6-3-4-15(12-17)13-20-8-10-21(11-9-20)14-16-5-1-2-7-18(16)22(23)24/h1-7,12H,8-11,13-14H2 |
Clé InChI |
WBEOHSVATCZVGV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B10880453.png)
![4-[(E)-(phenylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B10880458.png)
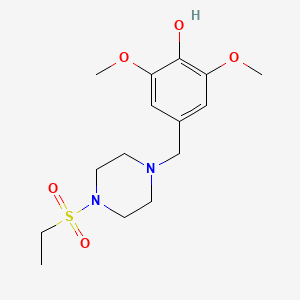
![(2E)-3-(4-bromophenyl)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B10880464.png)
methanone](/img/structure/B10880472.png)
![7-benzyl-8-[4-(4-chlorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10880475.png)
methanone](/img/structure/B10880477.png)
![N-{2-[(4,5-dicyano-2-nitrophenyl)amino]-4-ethoxyphenyl}benzamide](/img/structure/B10880484.png)
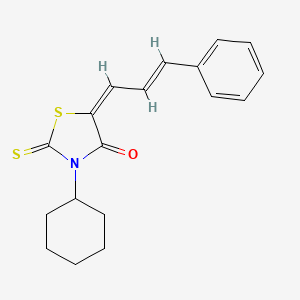
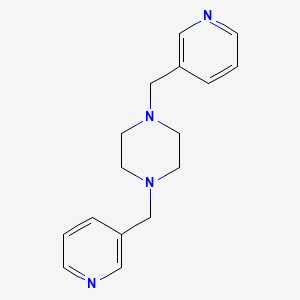
![N~3~-(4-Methylphenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide](/img/structure/B10880499.png)
